![molecular formula C19H27ClN4O2S2 B2413211 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 946244-77-5](/img/structure/B2413211.png)
5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
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Description
5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H27ClN4O2S2 and its molecular weight is 443.02. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, including compounds structurally related to 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide, have been studied for their antimicrobial activity. They have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii, although their antifungal potency is limited (Krátký et al., 2012).
Transition Metal Complexes
Research on sulfonamide-derived ligands and their transition metal complexes has revealed that these compounds demonstrate moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. These findings suggest potential applications in combating microbial infections (Chohan & Shad, 2011).
Development of Fluorescent Molecular Probes
Solvatochromic dyes containing dimethylamino groups, similar in structure to 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide, have been synthesized and characterized for their potential use as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, suggesting applications in biological studies and processes (Diwu et al., 1997).
Investigation of Tautomeric Behavior
Studies on the tautomeric forms of sulfonamide derivatives related to 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide have been conducted to understand their molecular conformation. This research is crucial as the tautomeric forms of molecules are directly related to their pharmaceutical and biological activities (Erturk et al., 2016).
Synthesis and Cytotoxicity Studies
Aminomethylselenopheno[3,2-b]thiophene sulfonamides, which are structurally similar to the compound , have been synthesized and their cytotoxicity studied against various cancer cell lines. These compounds offer insights into the development of potential cancer therapeutics (Arsenyan et al., 2016).
properties
IUPAC Name |
5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN4O2S2/c1-22(2)16-6-4-15(5-7-16)17(24-12-10-23(3)11-13-24)14-21-28(25,26)19-9-8-18(20)27-19/h4-9,17,21H,10-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUGJOYMVLXLOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.